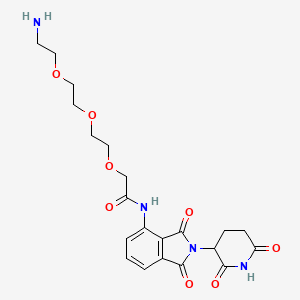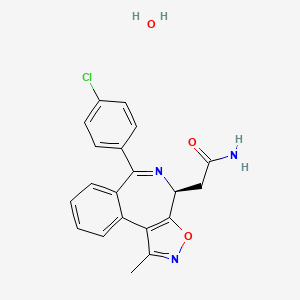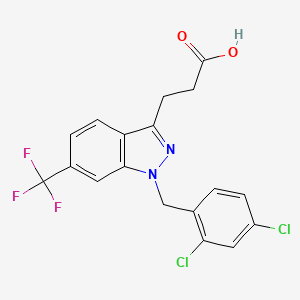![molecular formula C12H6ClFN2O B11934138 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde](/img/structure/B11934138.png)
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde is a heterocyclic compound with the molecular formula C11H6ClFN2 It is characterized by the presence of chlorine and fluorine atoms attached to a pyrroloquinoxaline core, which is further functionalized with an aldehyde group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. The purification of the final product is typically achieved through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, sodium ethoxide, and other nucleophiles.
Major Products Formed
Oxidation: 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carboxylic acid.
Reduction: 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of 4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde can be compared with other similar compounds such as:
4-Chloro-7-fluoroquinoxaline: Lacks the pyrrole ring and aldehyde group, making it less versatile in chemical reactions.
7-Fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chloro-7-fluoropyrrolo[1,2-a]quinoxaline: Lacks the aldehyde group, limiting its applications in formylation reactions.
Propriétés
Formule moléculaire |
C12H6ClFN2O |
|---|---|
Poids moléculaire |
248.64 g/mol |
Nom IUPAC |
4-chloro-7-fluoropyrrolo[1,2-a]quinoxaline-1-carbaldehyde |
InChI |
InChI=1S/C12H6ClFN2O/c13-12-11-4-2-8(6-17)16(11)10-3-1-7(14)5-9(10)15-12/h1-6H |
Clé InChI |
YWLLZLFHXMLYBH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1F)N=C(C3=CC=C(N23)C=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3S,4S)-4-fluoro-1-[6-[(3-methoxy-1-methylpyrazol-4-yl)amino]-9-methylpurin-2-yl]pyrrolidin-3-yl]prop-2-enamide](/img/structure/B11934075.png)
![1-(2-Hydroxyethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]-3-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl]-1H-Imidazolium, chloride](/img/structure/B11934083.png)
![1-[4-[[5-(6-Aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B11934089.png)
![[5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol](/img/structure/B11934090.png)





![1-[5-chloro-3-(2-chlorophenyl)-1-(3,4-dimethoxyphenyl)sulfonyl-3-hydroxy-2H-indole-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B11934110.png)
![(4S)-4-(2-chloro-2,2-difluoroethyl)-1-[[2-(methoxymethyl)-6-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-yl]methyl]pyrrolidin-2-one](/img/structure/B11934124.png)
